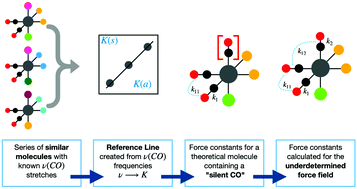The “silent CO”: a new technique for calculating transition metal carbonyl force fields†
Dalton Transactions Pub Date: 2021-12-22 DOI: 10.1039/D1DT03186D
Abstract
The notion of a “silent CO group” (effectively an infinitely heavy CO group) is introduced to enable energy-factored force fields to be estimated accurately for molecules where there are fewer ν(CO) frequencies than force constants in the force field (viz. underdetermined force fields). The symmetry classes of molecules covered are the Cs tricarbonyls (e.g. Fe(CO)3(diene) and fac-Re(CO)3(L-L)X), C2v tricarbonyls (e.g. mer-M(CO)3(L)3 M = Cr, Mo, W), C3v tetracarbonyls (e.g. Fe(CO)4(L)), C2v tetracarbonyls (e.g. cis-M(CO)4(L)2 and Fe(CO)4(L)) and C4v pentacarbonyls (e.g. M(CO)5(L) M = Cr, Mo, W and M(CO)5(X) M = Mn, Re). It is a relatively simple matter to extend the method to types of molecules not directly considered in this paper.


Recommended Literature
- [1] Inside front cover
- [2] Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation†
- [3] High Q-factor plasmonic resonators in continuous graphene excited by insulator-covered silicon gratings
- [4] Binuclear ruthenium η6-arene complexes with tetradentate N,S-ligands containing the ortho-aminothiophenol motif†
- [5] Biomass-derived three-dimensional carbon framework for a flexible fibrous supercapacitor and its application as a wearable smart textile†
- [6] Index
- [7] Investigation of one-dimensional multi-functional zwitterionic Ag nanowires as a novel modifier for PVDF ultrafiltration membranes
- [8] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [9] Cyclometalated Ir(iii) complexes with styryl-BODIPY ligands showing near IR absorption/emission: preparation, study of photophysical properties and application as photodynamic/luminescence imaging materials†
- [10] Synthesis and antimicrobial activity of novel bis-benzimidazolium salts†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 157887-82-6
-
CAS no.: 16514-83-3









